Methyl 5-ethyl-2-methoxy-3-nitrobenzoate
Description
Methyl 5-ethyl-2-methoxy-3-nitrobenzoate (empirical formula: C₁₁H₁₃NO₅; molecular weight: 239.22 g/mol) is a substituted aromatic ester featuring an ethyl group at position 5, a methoxy group at position 2, and a nitro group at position 3 on the benzoate backbone .
Properties
Molecular Formula |
C11H13NO5 |
|---|---|
Molecular Weight |
239.22 g/mol |
IUPAC Name |
methyl 5-ethyl-2-methoxy-3-nitrobenzoate |
InChI |
InChI=1S/C11H13NO5/c1-4-7-5-8(11(13)17-3)10(16-2)9(6-7)12(14)15/h5-6H,4H2,1-3H3 |
InChI Key |
ITJJNIPFNXBNHR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C(=C1)[N+](=O)[O-])OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-ethyl-2-methoxy-3-nitrobenzoate typically involves a multi-step process:
Friedel-Crafts Acylation:
Reduction: Conversion of the acyl group to an alkane.
Nitration: Introduction of the nitro group to the benzene ring.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper reaction conditions, and optimizing yields.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the nitro group.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The methoxy and ethyl groups can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or iron in acidic conditions.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Methyl 5-ethyl-2-methoxy-3-nitrobenzoate is used in various scientific research applications:
Chemistry: As an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Potential use in studying biological pathways and interactions due to its structural properties.
Medicine: Research into its potential pharmacological properties and interactions with biological targets.
Industry: Use in the production of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of Methyl 5-ethyl-2-methoxy-3-nitrobenzoate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis. These interactions can affect various biochemical pathways and molecular targets, making it a valuable compound for research.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Reactivity and Functionalization
- Nitro Group : All three compounds share a nitro group at position 3, which directs electrophilic substitution to specific positions and can be reduced to amines for further derivatization.
- Ethyl vs. The benzyloxy group in the third compound offers a handle for deprotection (e.g., hydrogenolysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
